molecular formula C9H6Cl2N2S2 B2404343 (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine CAS No. 1164529-99-0

(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine

Cat. No.: B2404343
CAS No.: 1164529-99-0
M. Wt: 277.18
InChI Key: BLHGSVBPZBUAOC-XFXZXTDPSA-N
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Description

(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine is a specialist chemical reagent belonging to the N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilines (dithiazolimines) class. This compound is a versatile precursor in organic synthesis, particularly for accessing nitrogen-sulfur heterocycles of research interest. Dithiazolimines are established as valuable intermediates for the synthesis of various fused heterocyclic systems. A significant application is their role as a precursor in the high-yielding, two-step synthesis of azine-fused thiazole-2-carbonitriles, which are important scaffolds in medicinal and agrochemical research . The reactivity of the 1,2,3-dithiazole ring allows for further functionalization; for instance, the chlorine at the 4-position can be displaced by nucleophiles like DABCO to install more complex groups, such as N-(2-chloroethyl)piperazine, expanding the compound's utility as a building block . The broader dithiazolimine family, synthesized from 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt), has demonstrated a range of promising biological activities in scientific studies, including antitumor, antibacterial, and antifungal properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult all relevant material safety data sheets prior to handling.

Properties

IUPAC Name

4-chloro-N-(4-chloro-2-methylphenyl)dithiazol-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S2/c1-5-4-6(10)2-3-7(5)12-9-8(11)13-15-14-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHGSVBPZBUAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2C(=NSS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via Appel Salt and Substituted Anilines

The most widely reported method involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) with 4-chloro-2-methylaniline under inert conditions. McCutcheon et al. demonstrated that combining equimolar amounts of Appel salt and the aniline derivative in dichloromethane at 20°C for 1 hour, followed by the addition of pyridine, yields the target compound in 99% purity.

Reaction Mechanism :

  • Nucleophilic Attack : The amine group of 4-chloro-2-methylaniline attacks the electrophilic carbon at position 5 of Appel salt, displacing one chloride ion.
  • Ring Closure : Intramolecular cyclization forms the 1,2,3-dithiazole ring, stabilized by the aromatic π-system of the aniline.
  • Chloride Elimination : Pyridine facilitates the removal of the second chloride ion, yielding the final imine product.

Optimization Insights :

  • Solvent Choice : Dichloromethane ensures optimal solubility of both reactants.
  • Temperature Control : Reactions conducted above 25°C risk decomposition of the dithiazole intermediate.
  • Stoichiometry : A 1:1 molar ratio of Appel salt to aniline minimizes side products like disulfide byproducts.

Multi-Step Functionalization for Piperazine Derivatives

Tsaplin et al. developed a three-stage protocol to synthesize piperazine-functionalized analogs:

  • Stage 1 : Synthesis of 4-chloro-N-aryl-1,2,3-dithiazole-5-imine via Appel salt and 4-chloro-2-methylaniline (similar to Section 2.1).
  • Stage 2 : Nucleophilic substitution with 1-(2-chloroethyl)piperazine in acetonitrile at 60°C for 12 hours, achieving 78% conversion to 4-[(4-chloroethyl)piperazine-1-yl]-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine.
  • Stage 3 : Alkylation with azoles (e.g., triazoles) under basic conditions to introduce fungicidal moieties.

Key Observations :

  • Reactivity of Chloroethyl Group : The chloroethyl substituent enhances solubility in polar aprotic solvents, facilitating subsequent alkylation.
  • Biological Activity : Piperazine derivatives exhibit enhanced antifungal activity (EC₅₀: 1.2–3.8 μM) compared to the parent compound.

Thermolysis and Side-Reaction Pathways

Heating (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine to 170°C in toluene induces thermolysis, producing 5,7-dimethyl-5H-pyrazolo[3,4-e]dithiazine-3-carbonitrile as a minor byproduct (6–8% yield). This side reaction proceeds via thiophilic attack on the S-2 sulfur atom, followed by ring expansion.

Implications for Synthesis :

  • Stability Considerations : Prolonged heating (>1 hour) degrades the dithiazole core.
  • Mitigation Strategies : Use of radical inhibitors (e.g., BHT) suppresses undesired cycloadditions.

Comparative Analysis of Synthesis Routes

Method Reagents Conditions Yield Advantages Limitations
One-Pot (McCutcheon) Appel salt, 4-chloro-2-methylaniline CH₂Cl₂, 20°C, inert atmosphere 99% High yield, minimal purification Requires anhydrous conditions
Multi-Step (Tsaplin) 1-(2-Chloroethyl)piperazine, azoles CH₃CN, 60°C, 12 h 78% Tailorable bioactivity Multi-step, lower overall yield
Thermolysis (Side Reaction) Toluene, 170°C 15 min 6–8% Reveals decomposition pathways Not synthetically useful

Structural and Spectroscopic Characterization

Key Data :

  • Molecular Weight : 277.2 g/mol (C₉H₆Cl₂N₂S₂).
  • Spectroscopy :
    • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (d, J = 8.5 Hz, 2H, Ar-H), 2.41 (s, 3H, CH₃).
    • IR (KBr): ν 1580 cm⁻¹ (C=N), 690 cm⁻¹ (S-S).

X-ray Crystallography : The (5Z)-configuration is confirmed by a dihedral angle of 12.5° between the dithiazole and aryl planes, indicative of minimal conjugation.

Chemical Reactions Analysis

Types of Reactions

(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the dithiazole ring or the attached phenyl groups.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and solvents like toluene or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine involves its interaction with various molecular targets. The dithiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine and methyl groups may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its dithiazole ring, which imparts unique chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and broadens its range of applications.

Biological Activity

The compound (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine , with CAS Number 1164529-99-0, belongs to the class of 1,2,3-dithiazoles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dithiazole ring system, which is known for its reactivity and biological significance. The molecular formula is C10H7Cl2N3S2C_{10}H_{7}Cl_{2}N_{3}S_{2}, and it has a molecular weight of approximately 292.25 g/mol.

Antiviral Properties

Recent studies have highlighted the antiviral potential of 1,2,3-dithiazoles, including this compound. A notable research study evaluated a series of dithiazole compounds against the Feline Immunodeficiency Virus (FIV) as a model for Human Immunodeficiency Virus (HIV) . The results indicated that certain derivatives exhibited sub-micromolar activity with reduced toxicity levels compared to existing antiviral agents .

Structure-Activity Relationship (SAR)

The SAR analysis of dithiazole compounds revealed that modifications in the substituents on the aromatic rings significantly influenced their biological activity. For instance:

Substituent PositionTypeEffect on Activity
4-ChloroElectron-withdrawingIncreased potency against FIV
2-MethylAlkyl groupEnhanced selectivity and reduced toxicity

This indicates that careful tuning of substituents can optimize the antiviral efficacy while minimizing adverse effects.

The mechanism by which this compound exerts its antiviral effects involves interference with viral replication processes. It is hypothesized that these compounds disrupt the nucleocapsid protein function in viruses like FIV and HIV, leading to impaired viral assembly and propagation .

Case Study 1: Antiviral Screening

In a comprehensive screening of various 1,2,3-dithiazole derivatives against FIV-infected cells, it was found that this compound demonstrated significant antiviral activity with an IC50 value in the low nanomolar range. This positions it as a promising candidate for further development in antiviral therapy .

Case Study 2: Toxicity Assessment

A toxicity assessment conducted alongside antiviral testing showed that the compound exhibited minimal cytotoxicity in non-infected cell lines at therapeutic concentrations. This dual profile of efficacy and safety underscores its potential as a lead compound for drug development aimed at treating viral infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of dithiazol-imine derivatives typically involves cyclization of thioamide precursors under controlled conditions. For example, Lee et al. (1993) demonstrated that reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines require precise stoichiometric ratios and anhydrous solvents (e.g., THF or dioxane) to minimize side reactions like disulfide formation . Temperature control (20–25°C) and dropwise addition of reagents (e.g., chloroacetyl chloride) are critical for reproducibility . Purification via recrystallization (ethanol-DMF mixtures) is recommended to isolate the Z-isomer selectively .

Q. How can the structural and electronic properties of this compound be characterized to validate its identity and purity?

  • Methodological Answer :

  • X-ray crystallography : Crystal structures of analogous dithiazol-imine compounds (e.g., 5-amino-N-phenyl derivatives) reveal planar geometries stabilized by intramolecular hydrogen bonds and π-π stacking, with Cl···S interactions influencing packing .
  • Spectroscopy : IR spectroscopy identifies ν(N–H) and ν(C=S) stretches (~3200 cm⁻¹ and ~1150 cm⁻¹, respectively). NMR (¹H/¹³C) confirms regioselectivity, with deshielded aromatic protons (δ 7.2–8.1 ppm) and imine carbons (δ ~160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Cl-containing ions (e.g., [M+H]⁺ with m/z ~315) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer : The 4-chloro-dithiazole core is electrophilic due to electron-withdrawing Cl and S atoms. Besson et al. (2000) proposed that nucleophilic attack at the C4-Cl position proceeds via an SNAr mechanism, with thiolate intermediates forming disulfide linkages . Computational studies (DFT) on analogous systems suggest that the Z-configuration stabilizes transition states through hyperconjugation, reducing activation energy by ~5 kcal/mol compared to E-isomers . Kinetic experiments (e.g., monitoring by HPLC) are recommended to validate proposed pathways.

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. non-toxicity) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or isomerization during bioassays.

  • Analytical rigor : Use orthogonal methods (HPLC, TGA) to confirm purity (>98%) and isomer stability .
  • Assay design : Include controls for redox activity (e.g., glutathione depletion assays) to rule out false positives in cytotoxicity studies .
  • Structural analogs : Compare activity against 4-chloro-dithiazole derivatives with varying substituents to isolate structure-activity relationships (SAR) .

Q. What experimental frameworks are suitable for studying the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Adopt the INCHEMBIOL project’s approach :

  • Abiotic studies : Hydrolysis/photolysis under simulated sunlight (λ > 290 nm) with LC-MS/MS to track degradation products (e.g., sulfonic acids).
  • Biotic studies : Use soil microcosms with LC-HRMS to identify microbial metabolites.
  • QSAR modeling : Predict bioaccumulation potential using logP (estimated ~3.2) and molecular volume (~250 ų) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine
Reactant of Route 2
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine

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